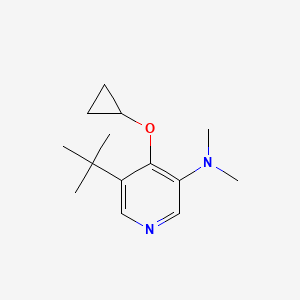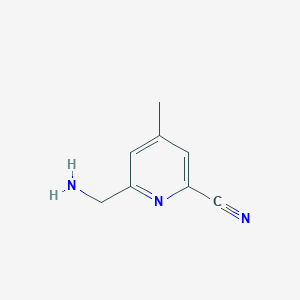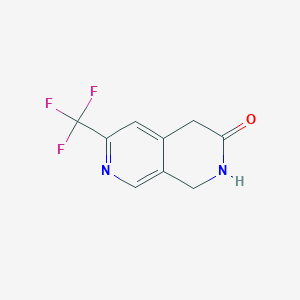
6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the naphthyridine ring system. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one typically involves the introduction of the trifluoromethyl group into the naphthyridine ring system. One common method involves the reaction of 2,7-naphthyridine with trifluoromethylating agents under specific conditions. For example, the use of sodium trifluoromethanesulfinate (CF₃SO₂Na) as a trifluoromethyl source in the presence of a suitable catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthyridine compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine hydrides.
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
6-(Trifluoromethyl)quinoline: Similar structure with a quinoline ring instead of a naphthyridine ring.
6-(Trifluoromethyl)pyridine: Contains a pyridine ring with a trifluoromethyl group.
6-(Trifluoromethyl)isoquinoline: Isoquinoline ring system with a trifluoromethyl group.
Uniqueness
6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one is unique due to its specific naphthyridine ring system combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H7F3N2O |
|---|---|
Peso molecular |
216.16 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)-2,4-dihydro-1H-2,7-naphthyridin-3-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-1-5-2-8(15)14-4-6(5)3-13-7/h1,3H,2,4H2,(H,14,15) |
Clave InChI |
AFRPFHSOOAFGGA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC(=NC=C2CNC1=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


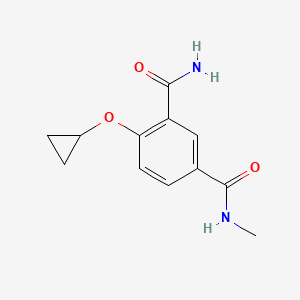
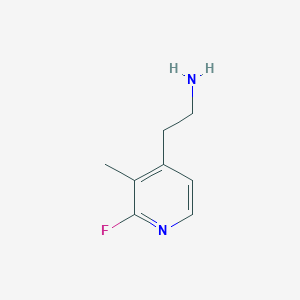
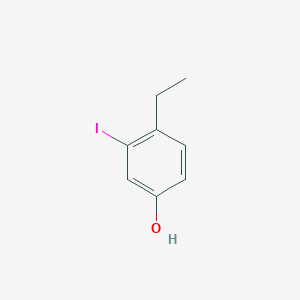
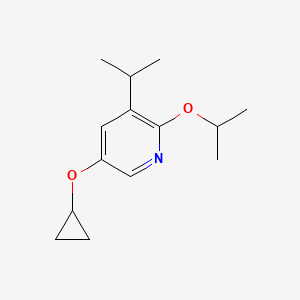
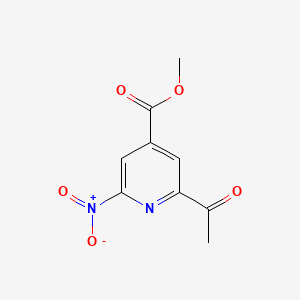
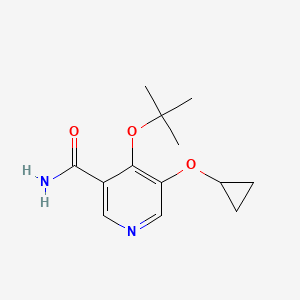
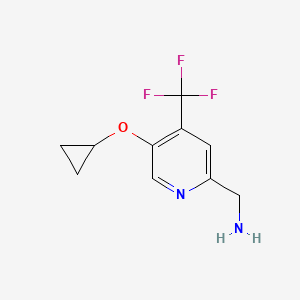

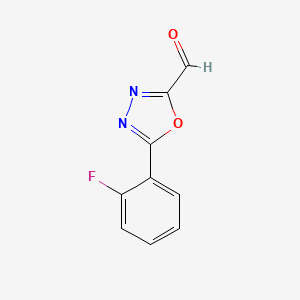

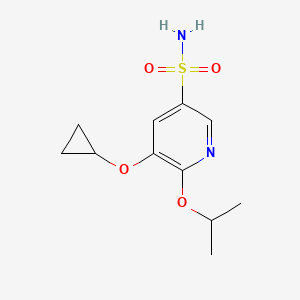
![(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine](/img/structure/B14844448.png)
